molecular formula C14H12F3N3O4 B6152987 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate CAS No. 2101607-63-8

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate

Katalognummer B6152987
CAS-Nummer: 2101607-63-8
Molekulargewicht: 343.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate is a novel small molecule compound that has recently been identified as having potential applications in scientific research. This compound has been shown to possess a range of interesting biochemical and physiological effects, and it has become an increasingly popular compound for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate has been identified as having potential applications in scientific research. This compound has been explored for its potential use as an inhibitor of the enzyme p38 MAPK, which is involved in inflammation and apoptosis. In addition, it has been studied for its potential use as a novel therapeutic agent for the treatment of inflammatory and autoimmune diseases.

Wirkmechanismus

The mechanism of action of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of p38 MAPK, which is involved in inflammation and apoptosis. In addition, it has been shown to have a direct effect on the activity of NF-κB, which is a transcription factor involved in the regulation of the expression of inflammatory genes.
Biochemical and Physiological Effects
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate has been shown to have a range of biochemical and physiological effects. In laboratory studies, this compound has been shown to reduce inflammation, inhibit cell death, and reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have a protective effect on cells, reducing oxidative stress and promoting cell survival.

Vorteile Und Einschränkungen Für Laborexperimente

4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate has a number of advantages and limitations for use in laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is stable in a variety of conditions. On the other hand, the mechanism of action of this compound is not yet fully understood and it has not yet been tested in humans, so its safety and efficacy are not yet known.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate. These include further investigation into the mechanism of action of this compound, studies to assess its safety and efficacy in humans, and the development of new synthetic methods for the production of this compound. In addition, further research is needed to explore the potential applications of this compound in the treatment of inflammatory and autoimmune diseases.

Synthesemethoden

The synthesis of 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate involves a multi-step process beginning with the reaction of 4-chloro-3-nitrobenzoic acid with 2-fluoro-1-methoxyethanol. The resulting product is then reacted with trifluoromethanesulfonic acid to produce the desired 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate. The full synthesis method has been outlined in detail in the literature.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate' involves the reaction of 4-(4-chlorophenyl)-1,3-oxazin-2-one with 5-amino-1,2,4-oxadiazole-3-carboxylic acid, followed by the introduction of a trifluoromethyl group and esterification with 4-hydroxybenzoic acid.", "Starting Materials": [ "4-(4-chlorophenyl)-1,3-oxazin-2-one", "5-amino-1,2,4-oxadiazole-3-carboxylic acid", "trifluoromethyl iodide", "potassium carbonate", "4-hydroxybenzoic acid", "N,N-dimethylformamide", "N,N-dimethylacetamide", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 4-(4-chlorophenyl)-1,3-oxazin-2-one is reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(5-amino-1,2,4-oxadiazol-3-yl)phenyl 1,3-oxazinane-3-carboxylic acid.", "Step 2: Trifluoromethylation of the amine group is carried out using trifluoromethyl iodide and triethylamine in N,N-dimethylacetamide to form 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group is carried out using 4-hydroxybenzoic acid and N,N-dimethylformamide in the presence of triethylamine to form the final product, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate.", "Step 4: The product is purified using ethyl acetate and water." ] }

CAS-Nummer

2101607-63-8

Produktname

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl 1,3-oxazinane-3-carboxylate

Molekularformel

C14H12F3N3O4

Molekulargewicht

343.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.